Fantipyrine
Overview
Description
Fantipyrine, also known as antipyrine, is a synthetic compound belonging to the pyrazolone class. It is primarily known for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. This compound has been used in various medical applications, including the treatment of acute otitis media and as a test agent for studying drug metabolism in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fantipyrine is synthesized through the condensation of phenylhydrazine with ethyl acetoacetate under basic conditions. The resulting intermediate compound, 1-phenyl-3-methylpyrazolone, is then methylated using dimethyl sulfate or methyl iodide . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The intermediate compounds are often purified through recrystallization or distillation techniques before proceeding to the next step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fantipyrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the pyrazolone ring and phenyl group.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound derivatives to their corresponding alcohols.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine to introduce halogen atoms into the this compound molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate yields pyridazine tetracarboxylic acid, while halogenation results in halogenated derivatives of this compound .
Scientific Research Applications
Fantipyrine has a wide range of scientific research applications across various fields:
Chemistry: this compound derivatives are studied for their potential as corrosion inhibitors for mild steel in acidic environments.
Biology: this compound-based fluorescent probes are developed for the selective recognition of metal ions, such as zinc ions.
Medicine: this compound is used as an analgesic and antipyretic agent.
Industry: This compound derivatives are explored for their potential use in industrial applications, such as corrosion protection and metal ion detection
Mechanism of Action
Fantipyrine exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis. By inhibiting these enzymes, this compound increases the pain threshold and reduces fever . The compound acts primarily in the central nervous system, where it modulates pain perception and thermoregulation.
Comparison with Similar Compounds
Fantipyrine is often compared with other pyrazolone derivatives, such as phenazone and aminopyrine. These compounds share similar analgesic and antipyretic properties but differ in their chemical structures and pharmacokinetic profiles . For example:
Aminopyrine: Aminopyrine is another pyrazolone derivative with analgesic and antipyretic properties.
This compound’s unique chemical structure and properties make it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-8-6-11(18)17(16(8)2)10-5-3-4-9(7-10)12(13,14)15/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDKENFWZFNAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968826 | |
Record name | 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-63-5 | |
Record name | NSC10367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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